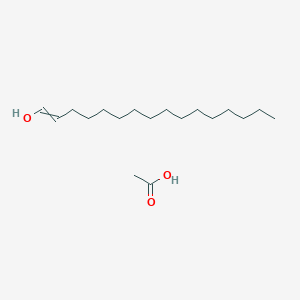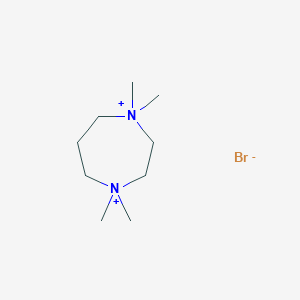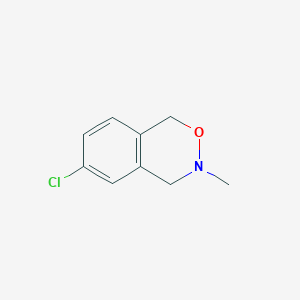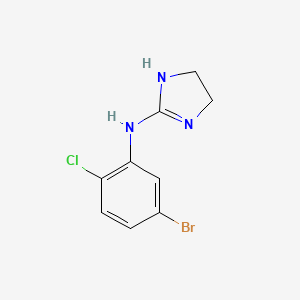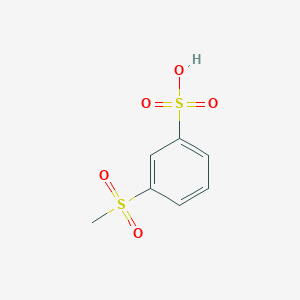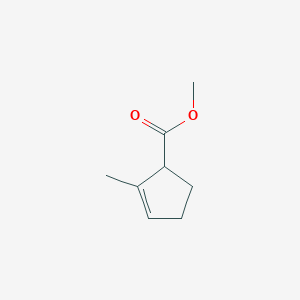
Methyl 2-methylcyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylcyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a methyl ester derivative of 2-methylcyclopent-2-ene-1-carboxylic acid. This compound is known for its unique structure, which includes a cyclopentene ring with a methyl group and a carboxylate ester group attached. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylcyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-methylcyclopent-2-en-1-one with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to achieve a good yield.
Another synthetic route involves the ring-closing metathesis (RCM) reaction. In this method, a diene precursor is treated with a metathesis catalyst, such as the Grubbs catalyst, to form the cyclopentene ring. This method is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylcyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclopent-2-ene-1-carboxylic acid or 2-methylcyclopentanone.
Reduction: Formation of 2-methylcyclopent-2-en-1-ol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 2-methylcyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-methylcyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of specific enzymes. The cyclopentene ring and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopent-2-ene-1-carboxylate: Similar structure but lacks the methyl group on the cyclopentene ring.
Methyl 2-oxocyclopentanecarboxylate: Contains a ketone group instead of the double bond in the cyclopentene ring.
Uniqueness
Methyl 2-methylcyclopent-2-ene-1-carboxylate is unique due to the presence of both a methyl group and an ester group on the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
25662-31-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-4-3-5-7(6)8(9)10-2/h4,7H,3,5H2,1-2H3 |
InChI Key |
JEHBQGGRSUDIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



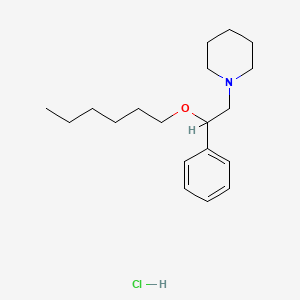
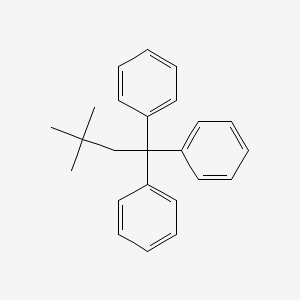

![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)

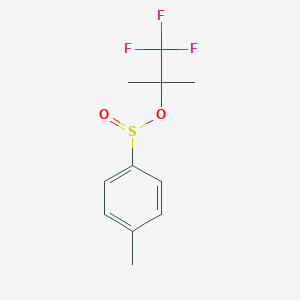
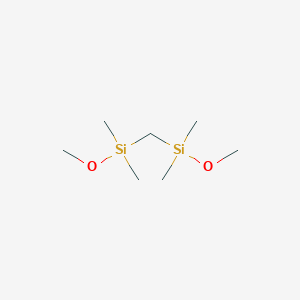
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
